molecular formula C19H17ClN4O2S2 B2881441 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 921492-22-0

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2881441
CAS RN: 921492-22-0
M. Wt: 432.94
InChI Key: GIOOIWXYJXVPMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the ureido group could potentially undergo hydrolysis, and the thiazol ring could potentially be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be solid at room temperature, and due to the presence of several polar groups, it’s likely to be soluble in polar solvents .

Scientific Research Applications

Antiproliferative and Anticancer Potential

A novel series of compounds, including analogs structurally related to 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide, were synthesized and evaluated for their antiproliferative properties. These compounds exhibited significant cytotoxic activities toward human cancer cell lines such as HT-29, A431, and PC3. Specifically, a compound with a 4-chloro moiety demonstrated a high degree of cytotoxic effects against the A431 cell line through induction of apoptosis, involving upregulation of Bax and downregulation of Bcl-2 proteins. This compound also inhibited the phosphorylation of vascular endothelial growth factor and its receptor (VEGFR-2) in A431 cancer cells, confirmed by Western blot analysis and a three-dimensional cell culture method using the hanging drop technique (Toolabi et al., 2022).

Antioxidant Activity

Research on thiazole and thiazolidinone derivatives, related to the chemical structure , has revealed their potential as potent antioxidant agents. A series of urea, thiourea, and selenourea derivatives with thiazole moieties were synthesized and demonstrated significant in vitro antioxidant activity. These compounds, especially those containing selenourea functionality along with a halogen group, exhibited potent activity comparable or superior to standard antioxidants, thus positioning them as promising candidates for further investigation in antioxidant applications (Reddy et al., 2015).

Antimicrobial Activity

The antimicrobial potential of thiazole compounds, including those structurally related to 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide, has been explored. A study synthesized a new series of thiazolylol thio-alkyl/aryl substituted acetamides, revealing that some compounds showed promising antibacterial and antifungal activities. These findings suggest the utility of such compounds in developing new antimicrobial agents with potential application in treating infections caused by resistant bacteria and fungi (Mahajan et al., 2008).

Safety and Hazards

As with any chemical compound, handling “2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide” would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact hazards associated with this compound .

Future Directions

The future research directions would depend on the intended use of this compound. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials .

properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2/c1-27-16-4-2-3-14(9-16)21-17(25)10-15-11-28-19(23-15)24-18(26)22-13-7-5-12(20)6-8-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOOIWXYJXVPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

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